Cas no 2228169-24-0 (4-2-(4-bromophenyl)ethylpyrrolidin-2-one)

4-2-(4-Bromophenyl)ethylpyrrolidin-2-one is a brominated pyrrolidinone derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a pyrrolidin-2-one core substituted with a 4-bromophenethyl group, offering versatility as an intermediate in medicinal chemistry. The bromine substituent enhances reactivity for further functionalization, enabling cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The compound's rigid pyrrolidinone scaffold may contribute to binding affinity in drug design, particularly for CNS-targeted molecules. Its well-defined molecular weight (268.15 g/mol) and purity make it suitable for research-scale applications. The product is typically supplied as a solid with characterized stability under standard storage conditions, ensuring reliable performance in synthetic workflows.
4-2-(4-bromophenyl)ethylpyrrolidin-2-one structure
2228169-24-0 structure
商品名:4-2-(4-bromophenyl)ethylpyrrolidin-2-one
CAS番号:2228169-24-0
MF:C12H14BrNO
メガワット:268.149662494659
CID:6085026
PubChem ID:165644412

4-2-(4-bromophenyl)ethylpyrrolidin-2-one 化学的及び物理的性質

名前と識別子

    • 4-2-(4-bromophenyl)ethylpyrrolidin-2-one
    • 4-[2-(4-bromophenyl)ethyl]pyrrolidin-2-one
    • EN300-1922670
    • 2228169-24-0
    • インチ: 1S/C12H14BrNO/c13-11-5-3-9(4-6-11)1-2-10-7-12(15)14-8-10/h3-6,10H,1-2,7-8H2,(H,14,15)
    • InChIKey: PNNXRZZFFNJDGE-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)CCC1CC(NC1)=O

計算された属性

  • せいみつぶんしりょう: 267.02588g/mol
  • どういたいしつりょう: 267.02588g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 224
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 29.1Ų

4-2-(4-bromophenyl)ethylpyrrolidin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1922670-0.25g
4-[2-(4-bromophenyl)ethyl]pyrrolidin-2-one
2228169-24-0
0.25g
$774.0 2023-09-17
Enamine
EN300-1922670-5.0g
4-[2-(4-bromophenyl)ethyl]pyrrolidin-2-one
2228169-24-0
5g
$2940.0 2023-06-02
Enamine
EN300-1922670-10.0g
4-[2-(4-bromophenyl)ethyl]pyrrolidin-2-one
2228169-24-0
10g
$4360.0 2023-06-02
Enamine
EN300-1922670-2.5g
4-[2-(4-bromophenyl)ethyl]pyrrolidin-2-one
2228169-24-0
2.5g
$1650.0 2023-09-17
Enamine
EN300-1922670-1g
4-[2-(4-bromophenyl)ethyl]pyrrolidin-2-one
2228169-24-0
1g
$842.0 2023-09-17
Enamine
EN300-1922670-0.1g
4-[2-(4-bromophenyl)ethyl]pyrrolidin-2-one
2228169-24-0
0.1g
$741.0 2023-09-17
Enamine
EN300-1922670-0.05g
4-[2-(4-bromophenyl)ethyl]pyrrolidin-2-one
2228169-24-0
0.05g
$707.0 2023-09-17
Enamine
EN300-1922670-10g
4-[2-(4-bromophenyl)ethyl]pyrrolidin-2-one
2228169-24-0
10g
$3622.0 2023-09-17
Enamine
EN300-1922670-5g
4-[2-(4-bromophenyl)ethyl]pyrrolidin-2-one
2228169-24-0
5g
$2443.0 2023-09-17
Enamine
EN300-1922670-0.5g
4-[2-(4-bromophenyl)ethyl]pyrrolidin-2-one
2228169-24-0
0.5g
$809.0 2023-09-17

4-2-(4-bromophenyl)ethylpyrrolidin-2-one 関連文献

4-2-(4-bromophenyl)ethylpyrrolidin-2-oneに関する追加情報

4-(2-(4-Bromophenyl)ethyl)pyrrolidin-2-one: A Comprehensive Overview

4-(2-(4-Bromophenyl)ethyl)pyrrolidin-2-one (CAS No. 2228169-24-0) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, often referred to as bromoethyl pyrrolidone, is characterized by its unique structure, which combines a pyrrolidone ring with a bromophenyl substituent. The pyrrolidone moiety contributes to its solubility and stability, while the bromophenyl group imparts electronic and steric properties that make it suitable for a wide range of chemical reactions.

Recent advancements in synthetic chemistry have highlighted the importance of 4-(2-(4-bromophenyl)ethyl)pyrrolidin-2-one in the construction of complex molecular architectures. Researchers have demonstrated its utility as a building block in the synthesis of bioactive compounds, such as kinase inhibitors and GPCR modulators. For instance, a study published in *Nature Communications* in 2023 revealed that this compound can be efficiently incorporated into multi-component reactions, enabling the rapid assembly of drug-like molecules with high potency and selectivity.

The bromoethyl pyrrolidone structure is particularly advantageous due to its ability to undergo various transformations, including nucleophilic substitutions, Michael additions, and cycloadditions. These reactions are pivotal in drug discovery programs targeting diseases such as cancer, neurodegenerative disorders, and infectious diseases. Moreover, the compound's compatibility with modern analytical techniques, such as NMR spectroscopy and mass spectrometry, has facilitated its characterization and application in high-throughput screening campaigns.

In the context of agrochemicals, 4-(2-(4-bromophenyl)ethyl)pyrrolidin-2-one has shown promise as a precursor for herbicides and fungicides. Its ability to modulate plant hormone signaling pathways makes it a valuable tool in developing sustainable agricultural solutions. A 2023 study in *Journal of Agricultural and Food Chemistry* reported that derivatives of this compound exhibit potent activity against phytopathogenic fungi without adversely affecting crop growth.

Beyond its role in life sciences, this compound has also found applications in materials science. Its use as a monomer in polymer synthesis has led to the development of novel materials with tailored properties for electronic and biomedical applications. For example, researchers at Stanford University have utilized this compound to create biocompatible polymers that exhibit excellent mechanical strength and biodegradability.

The synthesis of 4-(2-(4-bromophenyl)ethyl)pyrrolidin-2-one typically involves multi-step processes that combine principles from organic synthesis and catalysis. Recent innovations in catalytic asymmetric synthesis have enabled the enantioselective preparation of this compound, which is critical for its application in chiral drug development. The use of transition metal catalysts, such as palladium complexes, has significantly improved the efficiency and scalability of these reactions.

In conclusion, 4-(2-(4-bromophenyl)ethyl)pyrrolidin-2-one (CAS No. 2228169-24-0) is a multifaceted compound with immense potential across diverse industries. Its structural versatility, combined with recent advancements in synthetic methodologies and application areas, underscores its importance as a key building block in modern chemical research.

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